Potassium bis(4-methylphenyl)methanide

Description

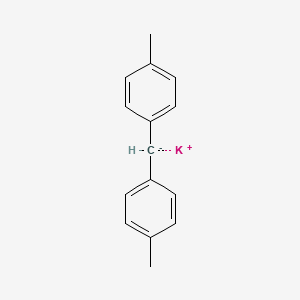

Potassium bis(4-methylphenyl)methanide is an organometallic compound comprising a potassium cation and a bis(4-methylphenyl)methanide anion. The methanide ligand features two 4-methylphenyl groups attached to a central carbanion, creating a sterically hindered yet electronically delocalized system. This compound is typically synthesized via deprotonation of the corresponding methane precursor (e.g., bis(4-methylphenyl)methane) using strong bases like potassium hydride (KH) in tetrahydrofuran (THF) . Its structure is inferred to exhibit planar symmetry due to the absence of steric dislocation in analogous bis(benzoxazolyl)methanide complexes . The 4-methyl substituents enhance solubility in organic solvents while moderately influencing the ligand’s electronic properties.

Properties

CAS No. |

61582-88-5 |

|---|---|

Molecular Formula |

C15H15K |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

potassium;1-methyl-4-[(4-methylphenyl)methyl]benzene |

InChI |

InChI=1S/C15H15.K/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;/h3-11H,1-2H3;/q-1;+1 |

InChI Key |

HVMLLAAJUQTHLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[CH-]C2=CC=C(C=C2)C.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium bis(4-methylphenyl)methanide typically involves the reaction of 4-methylbenzyl chloride with potassium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2 C6H4CH2Cl+2K→K(C6H4CH2)2+2KCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium bis(4-methylphenyl)methanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: It can be reduced to form hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanide anion acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Typical conditions involve the use of alkyl halides or acyl halides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of 4-methylbenzyl alcohol or 4-methylbenzaldehyde.

Reduction: Formation of toluene or other hydrocarbons.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Potassium bis(4-methylphenyl)methanide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium bis(4-methylphenyl)methanide involves its ability to act as a nucleophile in various chemical reactions. The methanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The potassium cation stabilizes the anionic species and facilitates the reaction process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Spectroscopic Differences

- NMR Shifts : The 4-methylphenyl groups in potassium bis(4-methylphenyl)methanide result in upfield shifts for aromatic protons compared to electron-deficient benzoxazolyl analogs.

- Crystallographic Data : Boron complexes show shorter B–N/C bonds (1.338–1.363 Å) , whereas potassium derivatives likely exhibit longer K–C distances due to ionic bonding (data inferred from analogous structures).

Research Implications

- Synthetic Challenges : this compound’s synthesis avoids the pitfalls seen in boron analogs, where direct metathesis with trihalides fails .

- Steric vs. Electronic Tuning : The 4-methyl group strikes a balance between steric accessibility and electronic stabilization, contrasting with bulkier (4-benzhydryl) or electron-deficient (benzoxazolyl) variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.